molecular formula C8H11NOS B1523306 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one CAS No. 1249043-91-1

1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one

Cat. No.: B1523306
CAS No.: 1249043-91-1
M. Wt: 169.25 g/mol
InChI Key: LEIFXYKPCKGAQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one is a chemical compound belonging to the thiazole family, which are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. Thiazoles are known for their diverse biological activities and are often used in the development of various drugs and biologically active agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one can be synthesized through several synthetic routes. One common method involves the cyclization of 2-ethyl-4-methylthiazole-5-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce by-products. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Thiazole derivatives are known for their biological activities, and this compound can be used in the development of bioactive molecules.

  • Medicine: Thiazole compounds have been studied for their potential therapeutic effects, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.

  • Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one exerts its effects depends on its specific application. In medicinal chemistry, thiazole derivatives often interact with biological targets such as enzymes, receptors, or DNA. The molecular pathways involved can vary, but they typically involve modulation of biological processes to achieve the desired therapeutic effect.

Comparison with Similar Compounds

1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one is similar to other thiazole derivatives, but its unique substituents (ethyl and methyl groups) contribute to its distinct chemical and biological properties. Some similar compounds include:

  • 2,4-Disubstituted thiazoles: These compounds exhibit diverse biological activities and are used in various therapeutic applications.

  • Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate: Another thiazole derivative with potential biological and industrial applications.

Properties

IUPAC Name

1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-4-7-9-5(2)8(11-7)6(3)10/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIFXYKPCKGAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(S1)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.